Dioxane (6-Membered) Ring Superiority Over Dioxolane (5-Membered) and Dioxepine (7-Membered) Fused Quinazolines for EGFR Inhibition
In a systematic study comparing dioxolane-, dioxane-, and dioxepine-fused quinazoline derivatives synthesized and tested within the same experimental framework, the dioxane (6-membered) derivatives were explicitly identified as the most promising class of the series. All three ring-size variants were evaluated for their ability to counteract EGF-induced EGFR phosphorylation and for cytotoxic activity against EGFR-overexpressing versus non-expressing cell lines. While most derivatives showed potency comparable to the reference compound PD153035, the size of the fused dioxygenated ring was reported as a crucial determinant of biological activity, with the dioxane congeners demonstrating the most favorable overall profile [1].
| Evidence Dimension | EGFR inhibitory activity as a function of fused dioxygenated ring size |
|---|---|
| Target Compound Data | Dioxane (6-membered)-fused quinazolines: identified as the most promising class [1] |
| Comparator Or Baseline | Dioxolane (5-membered)-fused quinazolines and dioxepine (7-membered)-fused quinazolines, tested in parallel |
| Quantified Difference | Qualitative rank-order superiority; dioxane > dioxolane ≈ dioxepine; potency of most derivatives comparable to PD153035 as reference [1] |
| Conditions | EGFR phosphorylation inhibition assay (EGF-induced); cytotoxicity against EGFR-overexpressing (A431) and non-overexpressing cell lines; same study, same protocols [1] |
Why This Matters
This head-to-head evidence establishes that the 6-membered dioxane ring fusion is not an arbitrary structural choice but the optimal ring size within the fused dioxygenated quinazoline series — a procurement-relevant differentiation for medicinal chemistry programs selecting a quinazoline scaffold for EGFR inhibitor lead optimization.
- [1] Chilin A, Conconi MT, Marzaro G, et al. Exploring epidermal growth factor receptor (EGFR) inhibitor features: the role of fused dioxygenated rings on the quinazoline scaffold. J Med Chem. 2010 Feb 25;53(4):1862-6. doi: 10.1021/jm901338g. PMID: 20095624. View Source
